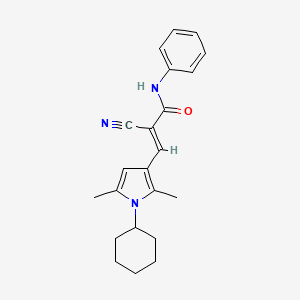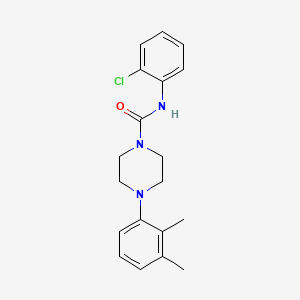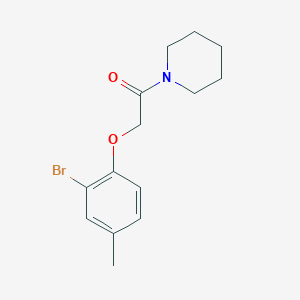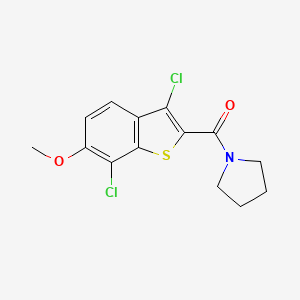![molecular formula C14H20ClNO B5826455 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine](/img/structure/B5826455.png)
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine is an organic compound with the molecular formula C14H20ClNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
The synthesis of 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine typically involves the reaction of 2-(2-chloro-4-methylphenoxy)ethanol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
化学反応の分析
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine can be compared with other similar compounds, such as:
1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine: This compound has a similar structure but with the chlorine and methyl groups positioned differently on the phenoxy ring.
This compound-4-carboxylate: This derivative contains an additional carboxylate group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
特性
IUPAC Name |
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUQMNAHWSTONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![DIMETHYL 2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B5826373.png)
![17-{(E)-2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL](/img/structure/B5826379.png)

![1-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B5826396.png)
![2-(4-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B5826399.png)
![1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5826402.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B5826407.png)
![N-Benzyl-2-(5-pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B5826420.png)

![2-PHENOXY-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE](/img/structure/B5826444.png)

![methyl 3-[(1-naphthylacetyl)amino]benzoate](/img/structure/B5826475.png)
![methyl N-[(4-fluorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B5826479.png)

